molecular formula C20H35NO16 B1139532 alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc CAS No. 101627-01-4

alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc

Katalognummer: B1139532
CAS-Nummer: 101627-01-4
Molekulargewicht: 545.487
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc is an amino trisaccharide consisting of two D-galactose residues, linked alpha(1->3), and an N-acetyl-D-glucosamine residue, linked beta(1->4), at the reducing end. It has a role as an allergen. It is an amino trisaccharide and a glucosamine oligosaccharide.

Biologische Aktivität

The compound alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc , commonly referred to as the Galα(1,3)Galβ(1,4)GlcNAc epitope, is a complex carbohydrate with significant biological implications. This epitope is particularly notable for its immunogenic properties and its role in various biological processes, including pathogen recognition and immune responses.

Structural Characteristics

The structure of Galα(1,3)Galβ(1,4)GlcNAc consists of a galactose (Gal) linked to another galactose via an alpha-1,3 bond and further connected to N-acetylglucosamine (GlcNAc) through a beta-1,4 linkage. This unique arrangement contributes to its biological activity, particularly in immunological contexts.

Immunogenicity

Research indicates that the Galα(1,3)Galβ(1,4)GlcNAc epitope elicits strong immune responses. In studies involving C57Bl/6 α1,3-galactosyltransferase-knockout mice, immunization with Galα(1,3)Galβ(1,4)GlcNAc conjugated to bovine serum albumin (BSA) resulted in a significant increase in anti-α-Gal antibodies. Specifically, post-immunization sera showed a 22-fold increase in antibody levels compared to pre-immunization levels, highlighting the epitope's potential as an immunogen .

Interaction with Pathogens

The presence of this glycan structure on the surface of pathogens has been shown to influence their interactions with host cells. For instance, some studies have explored the role of similar glycan structures in mediating viral infections and bacterial adherence. The ability of pathogens to recognize and bind to these glycan epitopes can determine their infectivity and virulence.

Role in Disease

The immunogenic properties of Galα(1,3)Galβ(1,4)GlcNAc have implications in various diseases. Notably, it has been implicated in the immune response to Trypanosoma cruzi , the causative agent of Chagas disease. The parasite's surface is covered with glycoconjugates that include this epitope, which can provoke an immune response that may lead to tissue damage and chronic disease states .

Case Study: Chagas Disease

In a study examining the immune response to Chagas disease, researchers found that the presence of Galα(1,3)Galβ(1,4)GlcNAc on T. cruzi significantly influenced the host's antibody production. Mice lacking the α-galactosyltransferase enzyme exhibited heightened antibody responses against this epitope when challenged with T. cruzi .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Immunogenicity Induces strong antibody response in knockout mice
Pathogen Interaction Mediates binding of pathogens like T. cruzi to host cells
Disease Implication Associated with immune responses leading to tissue damage in Chagas disease

Wissenschaftliche Forschungsanwendungen

Glycobiology and Cell Recognition

Role in Cell Signaling:
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc serves as a critical component in cell signaling pathways. It is involved in the recognition processes between cells and pathogens, influencing immune responses. For instance, the structure has been shown to interact with bacterial exotoxins, which can modulate host immune responses . This interaction highlights its potential as a target for therapeutic interventions in infections.

Glycan Microarray Studies:
Recent advancements in glycan microarray technology have enabled researchers to study the binding affinities of various lectins to this trisaccharide. These studies have revealed that alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc can serve as a ligand for specific receptors on immune cells, thereby influencing their activation and function .

Immunology and Vaccine Development

Vaccine Adjuvants:
The trisaccharide's immunogenic properties make it a candidate for use as an adjuvant in vaccine formulations. Its ability to elicit strong antibody responses can enhance the efficacy of vaccines, particularly those targeting infectious diseases . Studies have shown that incorporating this compound into vaccine formulations can improve the overall immune response in animal models.

Anti-Gal Antibodies:
In humans, naturally occurring anti-Gal antibodies target the alpha-galactosyl epitope (Galα(1,3)Gal), which is structurally related to alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. Understanding this relationship is crucial for developing strategies to mitigate hyperacute rejection in xenotransplantation, where such antibodies can lead to organ failure .

Therapeutic Applications

Oligosaccharide-Based Therapeutics:
The synthesis of oligosaccharides like alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc has opened avenues for developing novel therapeutics. For instance, its derivatives are being explored as potential treatments for conditions characterized by aberrant glycosylation patterns, such as certain cancers and genetic disorders .

Drug Delivery Systems:
Research indicates that glycosylated compounds can enhance drug delivery efficiency by improving the solubility and stability of therapeutic agents. The incorporation of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc into drug formulations may facilitate targeted delivery mechanisms, especially in cancer therapy where tumor-specific glycans are exploited for selective targeting .

Synthesis and Analytical Techniques

Enzymatic Synthesis:
The compound can be synthesized using various enzymatic methods that involve transglycosylation reactions. For example, β-galactosidase from porcine testes has been employed to facilitate regioselective transglycosylation reactions that yield alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc efficiently . This method allows for the production of high-purity oligosaccharides suitable for research and therapeutic applications.

Analytical Characterization:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize the structural features of alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc. These analytical methods provide insights into the compound's conformation and interactions with biological macromolecules .

Eigenschaften

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNISLDGFPWIBDF-MPRBLYSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Galalpha1-3Galbeta1-4GlcNAc-R, also known as the α-Gal epitope, interacts primarily with anti-Gal antibodies present in humans and Old World primates. These antibodies are naturally occurring and constitute about 1% of total immunoglobulins in humans []. The binding of anti-Gal antibodies to α-Gal epitopes on cell surfaces triggers a cascade of immune responses, leading to hyperacute rejection in the context of xenotransplantation []. This rejection is characterized by complement activation, antibody-dependent cell-mediated cytotoxicity, and inflammation, ultimately resulting in rapid graft destruction [].

ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a trisaccharide with the following structure:

    ANone: As a carbohydrate, the term "material compatibility" is not typically used for Galalpha1-3Galbeta1-4GlcNAc-R. This epitope is part of larger glycoproteins or glycolipids. Its stability depends on the context of the molecule it's attached to. In general, glycosidic linkages can be cleaved by specific enzymes or under harsh chemical conditions.

    ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a carbohydrate and does not possess catalytic properties. It's a recognition element, not an enzyme.

    A: While computational studies specifically on Galalpha1-3Galbeta1-4GlcNAc-R are limited, molecular dynamics simulations and docking studies have been used to investigate the interaction between similar carbohydrate antigens and antibodies []. These studies provide insights into binding affinities, key residues involved, and potential strategies to modulate immune recognition.

    A: Modifications to the Galalpha1-3Galbeta1-4GlcNAc-R structure can significantly impact its recognition by anti-Gal antibodies and lectins []. For instance:

    • Terminal modifications: Adding an alpha1-2-linked fucose to the terminal galactose generates the blood group B antigen, altering antibody binding [].
    • Linkage variations: Changing the linkage between galactose residues (e.g., to beta1-3) impacts recognition by lectins like Griffonia simplicifolia I-B4 [].
    • Chain length: Longer oligosaccharide chains containing the α-Gal epitope may have lower affinity for anti-Gal antibodies compared to shorter ones [].

    ANone: PK/PD studies are not relevant for Galalpha1-3Galbeta1-4GlcNAc-R as it is not a drug but a naturally occurring carbohydrate epitope. Research focuses on its role in xenotransplantation rejection and exploring strategies to overcome this barrier.

    ANone: Several approaches have been investigated in preclinical models to address the α-Gal barrier in xenotransplantation:

    • Genetically engineered animals: Pigs deficient in α1,3-galactosyltransferase, the enzyme responsible for α-Gal synthesis, have been developed to reduce xenoantigen expression [, ].
    • Enzymatic treatment: Enzymes like α-galactosidase and Endo-β-galactosidase C can remove α-Gal epitopes from pig tissues, showing promise in delaying hyperacute rejection in preclinical models [, , ].
    • Immunosuppression: Strategies to modulate the recipient's immune system, such as inducing tolerance to α-Gal or depleting anti-Gal antibodies, are being explored [, ].
    • Incomplete α-Gal removal: Current methods may not eliminate all α-Gal epitopes, leading to ongoing immune responses [].
    • Non-Gal antigens: Other xenoantigens on pig cells can trigger immune rejection, requiring additional strategies to address these targets [].

    ANone: Safety concerns regarding α-Gal manipulation primarily relate to:

    • Genetically modified animals: Potential unforeseen consequences of α1,3-galactosyltransferase knockout in pigs require thorough investigation [].
    • Enzyme therapy: The immunogenicity and potential side effects of long-term enzyme administration need to be carefully evaluated [].
    • How can we leverage the immunogenicity of α-Gal for applications like vaccine development and cancer immunotherapy? [, ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.